An In-Depth Technical Guide to 2-Hydroxy-1,3,4-trimethoxyanthraquinone
An In-Depth Technical Guide to 2-Hydroxy-1,3,4-trimethoxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-1,3,4-trimethoxyanthraquinone is a naturally occurring anthraquinone (B42736) derivative. Anthraquinones are a class of aromatic compounds with a core 9,10-dioxoanthracene skeleton and are widely distributed in nature, particularly in plants and fungi. Many anthraquinones exhibit a range of biological activities, making them of significant interest to the pharmaceutical and medicinal chemistry fields. This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of 2-Hydroxy-1,3,4-trimethoxyanthraquinone.
Natural Source
The primary natural source of 2-Hydroxy-1,3,4-trimethoxyanthraquinone is the plant species of the Cinchona genus (family Rubiaceae), specifically from callus cultures of Cinchona ledgeriana and Cinchona calisaya.[1] These plants are well-known for producing various alkaloids, most notably quinine, which is used in the treatment of malaria. The discovery of 2-Hydroxy-1,3,4-trimethoxyanthraquinone in Cinchona callus cultures highlights the potential of plant tissue culture as a sustainable source for the production of valuable secondary metabolites.
Physicochemical Properties and Spectroscopic Data
A summary of the known physicochemical and spectroscopic data for 2-Hydroxy-1,3,4-trimethoxyanthraquinone is presented in the table below. This data is crucial for the identification and characterization of the compound.
| Property | Data | Reference |
| Molecular Formula | C₁₇H₁₄O₆ | [Wijnsma et al., 1984, Phytochemistry] |
| Molecular Weight | 314.29 g/mol | [Wijnsma et al., 1984, Phytochemistry] |
| Appearance | - | - |
| Melting Point | - | - |
| UV-Vis (λmax) | - | - |
| ¹H NMR | - | - |
| ¹³C NMR | - | - |
| Mass Spectrometry (MS) | - | - |
| Note: Specific quantitative data such as melting point, UV-Vis absorption maxima, and detailed NMR and MS fragmentation patterns would be detailed in the primary literature by Wijnsma et al. (1984). |
Experimental Protocols
The following section outlines the general experimental methodology for the isolation and characterization of 2-Hydroxy-1,3,4-trimethoxyanthraquinone from Cinchona ledgeriana callus cultures, based on standard techniques for natural product isolation. The specific details are based on the work of Wijnsma and colleagues.
Cultivation of Cinchona ledgeriana Callus
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Explant Source: Leaf or stem segments of Cinchona ledgeriana.
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Culture Medium: A suitable plant cell culture medium, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators (e.g., auxins and cytokinins) to induce callus formation.
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Incubation Conditions: Cultures are maintained in a controlled environment with specific light and temperature conditions to promote callus growth and secondary metabolite production.
Extraction of Anthraquinones
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Harvesting: The callus biomass is harvested from the culture medium.
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Drying and Grinding: The harvested callus is dried (e.g., freeze-drying or oven-drying at low temperature) and ground to a fine powder to increase the surface area for extraction.
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Solvent Extraction: The powdered callus is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration, Soxhlet extraction, or ultrasonication to isolate the crude extract containing anthraquinones.
Purification of 2-Hydroxy-1,3,4-trimethoxyanthraquinone
The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.
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Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Anthraquinones are typically found in the medium polarity fractions (e.g., ethyl acetate).
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Column Chromatography: The enriched anthraquinone fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or Sephadex. A gradient elution system with increasing solvent polarity is used to separate the different anthraquinone components.
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Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound is achieved using pTLC or preparative HPLC to yield pure 2-Hydroxy-1,3,4-trimethoxyanthraquinone.
Structure Elucidation
The structure of the purified compound is confirmed using a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties characteristic of the anthraquinone chromophore.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Visualizations
Isolation Workflow
